N-((1-tosylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13-6-8-15(9-7-13)24(21,22)19-10-2-4-14(19)12-18-17(20)16-5-3-11-23-16/h3,5-9,11,14H,2,4,10,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODFZAIARHSFTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((1-tosylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the tosyl group: Tosylation is usually performed using tosyl chloride in the presence of a base such as pyridine.
Attachment of the thiophene ring: This step involves the coupling of the thiophene moiety to the pyrrolidine ring, often using a palladium-catalyzed cross-coupling reaction.
Final assembly: The final step involves the formation of the carboxamide linkage, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Chemical Reactions Analysis
N-((1-tosylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tosyl group can be displaced by nucleophiles such as amines or thiols under basic conditions, leading to the formation of new derivatives.
Scientific Research Applications
N-((1-tosylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The thiophene moiety makes this compound suitable for use in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of N-((1-tosylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Features and Modifications
The table below summarizes key structural differences and biological implications of N-((1-tosylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide and its analogs:
Key Observations:
- Amide vs. Thiourea Linkages : Thiourea derivatives (e.g., compound 79) exhibit potent antitubercular activity due to direct InhA enzyme inhibition, whereas amide-based analogs (e.g., compound 7h) target kinases like EGFR .
- Substituent Effects : The tosylpyrrolidinylmethyl group may improve solubility and bioavailability compared to pyridinylmethyl or nitrophenyl groups, which exhibit rigid planar conformations .
- Crystal Packing : Hydrogen-bonding patterns (e.g., N–H⋯N in pyridinylmethyl analogs) influence solubility and stability, whereas weak interactions in nitrophenyl derivatives reduce crystallinity .
Physicochemical and Pharmacokinetic Properties
- Solubility : Tosyl and trimethoxyphenyl groups may enhance water solubility compared to nitro or chlorophenyl substituents .
- Metabolic Stability : The tosyl group in the target compound could reduce cytochrome P450-mediated degradation, a common issue with simpler amides .
- Conformational Flexibility : The pyrrolidine ring in the target compound may allow adaptive binding to enzyme active sites, unlike rigid pyridine or quinazoline rings .
Biological Activity
N-((1-tosylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.
This compound can be characterized by its unique structural features, which include a thiophene ring and a tosylpyrrolidine moiety. These components contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O2S |
| Molecular Weight | 250.33 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in various biological systems. The compound's mechanism may involve:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation: It may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, including multi-drug resistant strains.
Case Study: Antibacterial Efficacy
A study investigated the antibacterial efficacy of thiophene derivatives against Escherichia coli strains producing extended-spectrum beta-lactamases (ESBL). The results indicated that derivatives similar to this compound showed promising inhibitory effects on bacterial growth.
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy. Preliminary studies suggest that thiophene-based compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
Research Findings:
A study highlighted that certain thiophene derivatives exhibited cytotoxic effects on human cancer cell lines, suggesting their potential as lead compounds in cancer therapy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is valuable to compare it with other related compounds.
| Compound Name | Biological Activity |
|---|---|
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | Antibacterial against ESBL-producing E. coli |
| N-(3-(4-chlorophenyl)-thiophene-2-carboxamide | Cytotoxic effects on breast cancer cell lines |
Q & A
Q. What crystallographic parameters indicate potential for polymorphism, and how can this impact formulation studies?
- Analyze lattice energy differences via PXRD and DSC. Polymorphs with varied packing (e.g., hydrogen-bonding networks) may exhibit divergent solubility and bioavailability. Use slurry conversion experiments to identify the most stable form .
Methodological Considerations
- Contradiction Analysis : If bioactivity data conflict with docking predictions, validate target engagement using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
- Data Reproducibility : Document solvent lot variations (e.g., trace water in DMF affecting amidation yields) and storage conditions (e.g., desiccation to prevent hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
